Hydroquinidine can be synthesized through several methods, including:
One notable synthesis method involves the use of hydroquinine as a precursor. Hydroquinine reacts with hydrogen bromide in an aqueous solution under reflux conditions, followed by reactions with other reagents to yield hydroquinidine. The process typically includes:
Hydroquinidine has a complex molecular structure characterized by a bicyclic framework:
Hydroquinidine participates in various chemical reactions, particularly those involving:
The reactivity of hydroquinidine is attributed to its functional groups, which allow it to participate in nucleophilic attacks and facilitate enantioselective transformations .
In pharmacological applications, hydroquinidine primarily functions as an antiarrhythmic agent. Its mechanism involves:
The efficacy of hydroquinidine in treating arrhythmias is supported by clinical studies demonstrating its ability to reduce ventricular rates and restore normal sinus rhythm .
Relevant data indicates that hydroquinidine should be stored in a cool, dry place away from light to maintain its integrity .
Hydroquinidine is utilized in various scientific fields:
The complex stereochemistry of hydroquinidine necessitates asymmetric synthesis strategies. Recent breakthroughs leverage transition metal catalysis and nanoconfinement approaches:
Iridium-Catalyzed Asymmetric Hydrogenation: Enantioselective hydrogenation of quinoxaline precursors using Ir/(R)-H8-binapho catalysts achieves R- or S-tetrahydroquinoxaline (THQ) derivatives with >98% ee. Solvent-controlled stereodivergence enables access to both enantiomers: toluene/dioxane yields R-THQs (93% yield, 98% ee), while ethanol affords S-THQs (83% yield, 93% ee) [8]. This method operates at substrate-to-catalyst ratios up to 1,500:1, demonstrating industrial scalability. For 2,3-disubstituted quinoxalines, cis-hydrogenation delivers 20:1 diastereoselectivity and 94% ee, critical for synthesizing cholesterol ester transfer protein (CETP) inhibitors [8].
Continuous Flow Synthesis: Gram-scale production under flow conditions maintains high enantiocontrol (91% yield, 93% ee for R-THQs; 90% yield, 87% ee for S-THQs), addressing batch-reactor limitations in heterogeneous catalysis [8].
Chiral Nanoconfinement: Helicoidal Au nanoparticles templated with L/D-cysteine induce chirality transfer during SiO₂ nanoshell growth. Subsequent metal deposition (Pt, Pd, Ag) within these chiral cavities replicates helicoidal morphology with g-factors up to 0.14, enabling plasmonic applications [9]. This decouples chiral induction from ligand-mediated growth, expanding substrate scope beyond gold.
Table 1: Enantioselective Synthesis Methods for Hydroquinidine Derivatives
Method | Conditions | Yield (%) | ee (%) | Diastereoselectivity | Scale Feasibility |
---|---|---|---|---|---|
Ir-catalyzed hydrogenation | Toluene/dioxane, H₂ | 93 | 98 (R) | N/A | S/C 1,500 |
Ir-catalyzed hydrogenation | Ethanol, H₂ | 83 | 93 (S) | N/A | S/C 1,000 |
Nanoconfined SiO₂ growth | L/D-cysteine templates | >90* | >99* | Helicoidal replication | Milligram |
*Morphological fidelity, not enantiomeric excess [8] [9]*
Stereochemistry governs hydroquinidine’s target engagement. Key structure-activity relationships include:
C9 Stereocenter Inversion: The (9S)-hydroxyl configuration is indispensable for ion channel blockade. Epimerization at C9 reduces Na⁺ channel inhibition by >100-fold, attributed to disrupted H-bonding with Asp/Lys residues in pore domains [1] [6].
Quinuclidine Conformation: Restricting N1-C8 bond rotation via tert-butylcarbamoyl functionalization enhances rigidity, improving antiarrhythmic efficacy 3-fold in Brugada syndrome models. This preorganizes the molecule for optimal Van der Waals contacts with hERG channel subpockets [1] [3].
β-Methyl Acrylamido Derivatives: Installing β-methyl groups on C4-acrylamido side chains (e.g., compound 14d) elevates PI3Kα/mTOR binding by 15-fold (IC₅₀ = 1.2 nM) versus non-methylated analogs. Molecular dynamics confirms methyl-induced hydrophobic enclosure in the ATP-binding cleft [3]. Proteomics reveals stereochemistry-dependent pathway modulation: R-configured analogs suppress CDK1/RRM2 (cell cycle), while S-isomers upregulate ferroptosis mediators (COX2/4) in ovarian cancer cells [4].
Table 2: Bioactivity of Stereochemically Modified Hydroquinidine Analogs
Modification Site | Structural Change | Target | Activity Shift | Proposed Mechanism | |
---|---|---|---|---|---|
C9 | R-epimer | Cardiac Na⁺ channels | 100× ↓ inhibition | Loss of H-bond to Asp1604 | |
N1-C8 | tert-Butylcarbamoyl lock | hERG channels | 3× ↑ antiarrhythmic EC₅₀ | Enhanced Van der Waals complementarity | |
C4-acrylamido | (E)-β-methyl addition | PI3Kα/mTOR | IC₅₀ 1.2 nM (15× ↓ vs. parent) | Hydrophobic enclosure stabilization | |
C4-acrylamido | (S)-isomer | SKOV-3 cells | ↑ COX2/COX4l1 (ferroptosis activation) | Altered protein degradation dynamics | [3] [4] |
Rational functionalization optimizes hydroquinidine’s pharmacophore for specific targets:
Acrylamido Warhead Optimization: Replacing β-H with methyl groups in 4-acrylamido-quinoline derivatives reduces Michael acceptor susceptibility, prolonging in vivo exposure (AUC 2,890 h·ng/mL vs. 379 h·ng/mL for non-methylated analogs). Docking simulations confirm methyl-induced steric shielding without compromising ATP-site H-bonding [3]. Terminal amine variations (e.g., morpholino, piperazinyl) modulate logD (1.8–3.2), aligning with blood-brain barrier penetration requirements for CNS-targeted analogs [3].
Proteome-Wide Binding Affinity Scoring (PBAS): Large-scale docking of 7,582 drugs against 19,135 AlphaFold-predicted human protein structures generates PBAS profiles. For hydroquinidine, this identifies off-target binding to carbonic anhydrase XII (Kd 32 nM) and unexpected engagement with cholecystokinin receptors. Machine learning trained on PBAS data predicts novel indications like IgA nephropathy, validated via suppression of endocapillary proliferation in vitro [7] [10].
Residence Time Engineering: β-methylated derivatives exhibit 8-fold prolonged residence time (τ = 128 min) on PI3Kα versus parents. Kinetic simulations attribute this to rebinding within nanodomains: hindered dissociation enables 3–5 rebinding events before bulk diffusion, amplifying target coverage despite plasma clearance [5] [7].
Table 3: Functionalized Hydroquinidine Derivatives and Target Binding Parameters
Derivative | Functionalization | Key Target | Binding Affinity | Residence Time (τ) | Cellular Activity |
---|---|---|---|---|---|
4 | C4-acrylamido | PI3Kα | IC₅₀ 18 nM | 16 min | U87MG GI₅₀ 0.28 μM |
14d | (E)-β-methyl acrylamido | PI3Kα/mTOR | IC₅₀ 1.2 nM | 128 min | U87MG GI₅₀ 0.14 μM |
HQ-L6 thiourea | Ferrocene-thiourea at C9 | Quinoxalines | ΔG = -9.8 kcal/mol* | N/A | Hydrogenation ee 98% |
Nanoconfined Au@Pt | Pt helicoid in SiO₂ | Plasmonics | g-factor 0.14 | N/A | CD amplitude 350 mdeg |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7